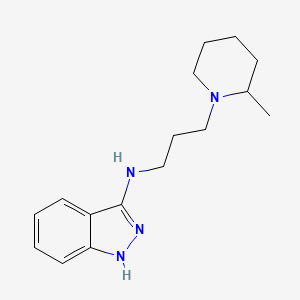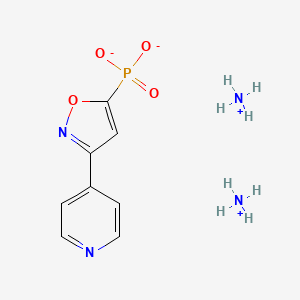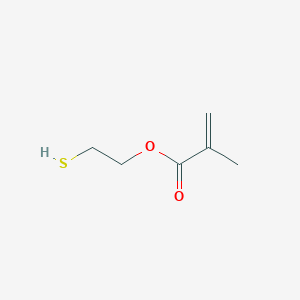
2-Mercaptoethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl methacrylate is an organic compound with the chemical formula C6H10O2S. It is a derivative of methacrylic acid and contains a thiol group, making it a versatile compound in various chemical reactions. This compound is known for its applications in polymer chemistry, particularly as a chain transfer agent in radical polymerizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptoethyl methacrylate is typically synthesized through the etherification of methacrylic acid and 2-mercaptoethanol using acetyl chloride as a catalyst . The reaction is optimized to ensure high purity of the product, which is confirmed through gas chromatography, H-NMR, and FTIR spectroscopy .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of acetyl chloride as a catalyst is common, and the product is purified through distillation and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptoethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the methacrylate group under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted methacrylates.
Scientific Research Applications
2-Mercaptoethyl methacrylate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biocompatible polymers for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of medical adhesives and coatings for biomedical devices.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl methacrylate involves its thiol group, which can participate in thiol-ene reactions, forming stable thioether linkages. This reactivity is crucial in polymer chemistry, where it acts as a chain transfer agent, terminating growing polymer chains and controlling polymerization processes . The methacrylate group allows for further polymerization, making it a versatile compound in creating complex polymer structures.
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but contains a hydroxyl group instead of a thiol group.
2-Mercaptoethyl acetate: Contains an acetate group instead of a methacrylate group.
2,2’-(Ethylenedioxy)diethanethiol: Used in thiol-ene reactions similar to 2-mercaptoethyl methacrylate.
Uniqueness: this compound is unique due to its combination of a thiol group and a methacrylate group, allowing it to participate in both thiol-ene reactions and radical polymerizations. This dual functionality makes it highly valuable in creating specialized polymers with controlled properties.
Properties
CAS No. |
44836-12-6 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-sulfanylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-5(2)6(7)8-3-4-9/h9H,1,3-4H2,2H3 |
InChI Key |
UHSAXACYGOKSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


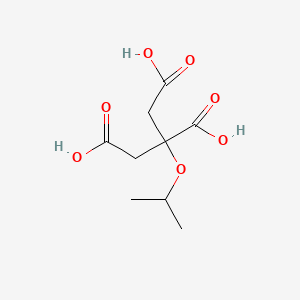
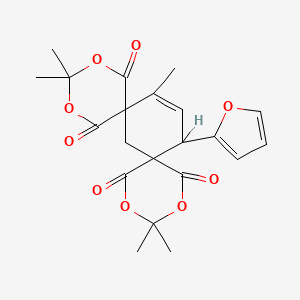

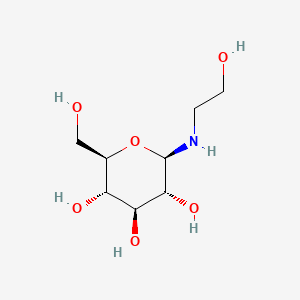
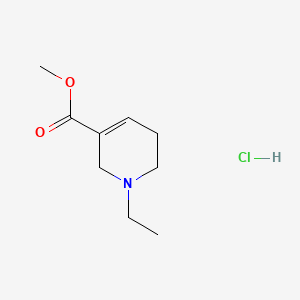
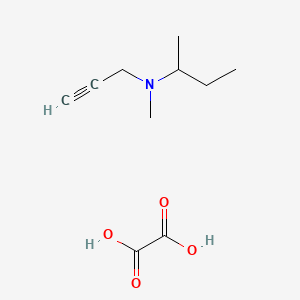
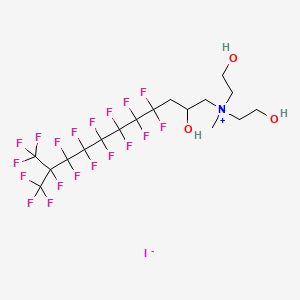
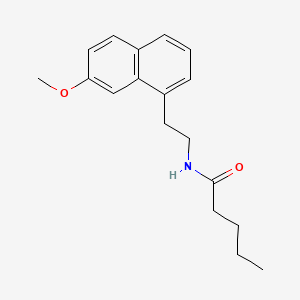

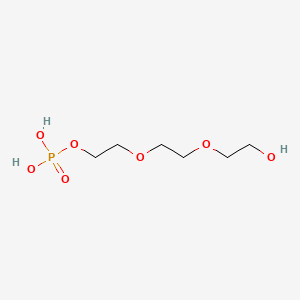
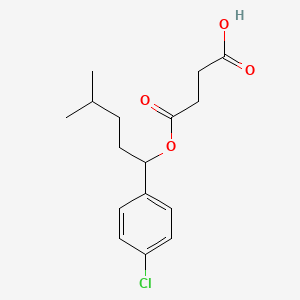
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
